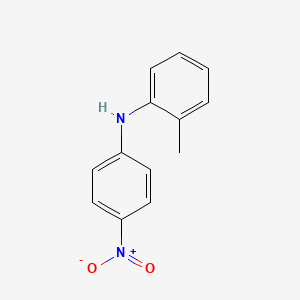
2-methyl-N-(4-nitrophenyl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-methyl-N-(4-nitrophenyl)aniline is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a benzene ring substituted with a methyl group and a nitrophenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-(4-nitrophenyl)aniline typically involves the nitration of 2-methylbenzenamine (o-toluidine) followed by a coupling reaction with 4-nitrobenzene. The nitration process requires concentrated nitric acid and sulfuric acid as reagents, and the reaction is carried out under controlled temperature conditions to ensure the selective formation of the nitro compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reagent concentrations, leading to higher yields and purity of the final product.
化学反応の分析
Types of Reactions
2-methyl-N-(4-nitrophenyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso and nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of diamines.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).
Major Products Formed
The major products formed from these reactions include nitroso derivatives, diamines, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used.
科学的研究の応用
2-methyl-N-(4-nitrophenyl)aniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of polymers, resins, and other materials with specific chemical properties.
作用機序
The mechanism of action of 2-methyl-N-(4-nitrophenyl)aniline involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s aromatic structure allows it to participate in π-π interactions and hydrogen bonding, influencing its reactivity and interactions with other molecules.
類似化合物との比較
Similar Compounds
Benzenamine, N-methyl-4-nitro-: This compound has a similar structure but with a methyl group on the nitrogen atom instead of the benzene ring.
Benzenamine, N-[(4-nitrophenyl)methylene]-: This compound features a methylene bridge between the benzenamine and nitrophenyl groups.
Uniqueness
2-methyl-N-(4-nitrophenyl)aniline is unique due to the specific positioning of the methyl and nitrophenyl groups on the benzene ring
特性
CAS番号 |
726-10-3 |
|---|---|
分子式 |
C13H12N2O2 |
分子量 |
228.25 g/mol |
IUPAC名 |
2-methyl-N-(4-nitrophenyl)aniline |
InChI |
InChI=1S/C13H12N2O2/c1-10-4-2-3-5-13(10)14-11-6-8-12(9-7-11)15(16)17/h2-9,14H,1H3 |
InChIキー |
MZIFNHMXIOSXPR-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1NC2=CC=C(C=C2)[N+](=O)[O-] |
正規SMILES |
CC1=CC=CC=C1NC2=CC=C(C=C2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(E)-pyridin-3-ylmethylideneamino]quinolin-2-amine](/img/structure/B1660086.png)
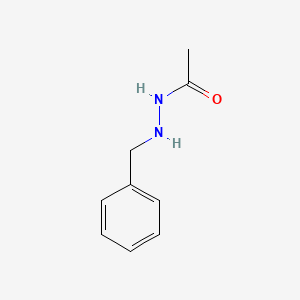
![N-[(E)-benzylideneamino]octanamide](/img/structure/B1660090.png)
![(E,E)-N,N'-(Propane-1,3-diyl)bis[1-(3,4-dichlorophenyl)methanimine]](/img/structure/B1660091.png)
![N-[(1Z)-1-(2,5-Dichlorophenyl)ethylidene]hydroxylamine](/img/structure/B1660092.png)
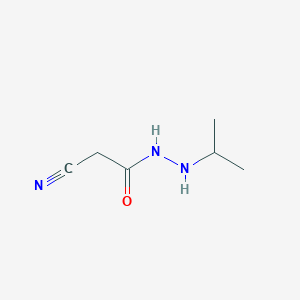
![N,N'-bis[(E)-1,3-benzodioxol-5-ylmethylideneamino]oxamide](/img/structure/B1660098.png)
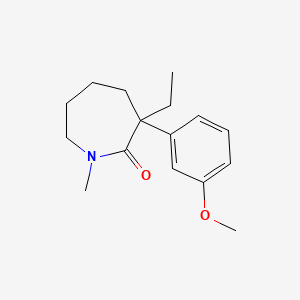
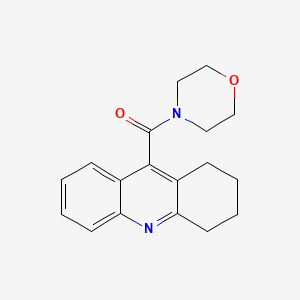

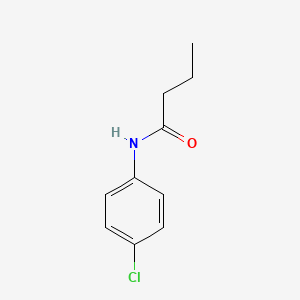
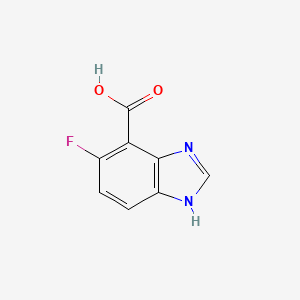
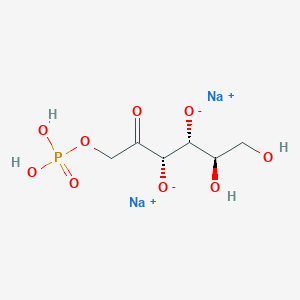
![2,2,6-Trichloro-7-oxabicyclo[4.1.0]heptane-1-carboxamide](/img/structure/B1660108.png)
